molecular formula C14H9ClN4O4S B8751096 N-(3-chloroquinoxalin-2-yl)-3-nitrobenzenesulfonamide

N-(3-chloroquinoxalin-2-yl)-3-nitrobenzenesulfonamide

Cat. No.: B8751096
M. Wt: 364.8 g/mol
InChI Key: KFNHJOTYELNPLQ-UHFFFAOYSA-N
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Description

N-(3-chloroquinoxalin-2-yl)-3-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C14H9ClN4O4S and its molecular weight is 364.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H9ClN4O4S

Molecular Weight

364.8 g/mol

IUPAC Name

N-(3-chloroquinoxalin-2-yl)-3-nitrobenzenesulfonamide

InChI

InChI=1S/C14H9ClN4O4S/c15-13-14(17-12-7-2-1-6-11(12)16-13)18-24(22,23)10-5-3-4-9(8-10)19(20)21/h1-8H,(H,17,18)

InChI Key

KFNHJOTYELNPLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,3-Dichloroquinoxaline (26.1 g, 131.1 mmol), m-Nitrobenzene sulfonamide (26.5 g, 131.1 mmol) and potassium carbonate (18.1 g, 131.1) were dissolved in anhydrous DMSO (500 mL). The reaction was heated to 150° C. for 2 h. The reaction mixture was poured into water (400 mL), followed by addition of 2M HCl (60 mL). The product was extracted with EtOAc (3×500 mL). The organic layers were combined and washed water (2×500 mL) and brine (2×500 mL). The product was then dried with sodium sulfate to give N-(3-chloroquinoxalin-2-yl)-3-nitrobenzenesulfonamide. MS (EI) for C14H9ClN4O4S: 364.94, 366.97 (MH+)
Quantity
26.1 g
Type
reactant
Reaction Step One
Quantity
26.5 g
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reactant
Reaction Step One
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18.1 g
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reactant
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Quantity
500 mL
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solvent
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Quantity
60 mL
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reactant
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Quantity
400 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1 kg of 2,3 dichloroquinoxaline and 1 kg of 3-nitrobenzenesulfonamide are mixed in 5 volumes of acetonitrile. The reaction mixture is heated to reflux. 2.3 kg of DBU and 1 volume of acetonitrile are added. After completion of the reaction, cool down at 5° C. Add 12 volumes of methanol and 1.53 kg of HCl, filter the reaction mixture. Wash the cake with 6 volumes of methanol and dry under vacuum.
Quantity
1 kg
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reactant
Reaction Step One
Quantity
1 kg
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reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
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Quantity
2.3 kg
Type
reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Two
Name
Quantity
1.53 kg
Type
reactant
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Three

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